molecular formula C12H12ClN3 B8412426 1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine

1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine

Cat. No. B8412426
M. Wt: 233.69 g/mol
InChI Key: BGALDYWBZQBILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Chloropyrimidin-4-yl)-2-phenylethanamine

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-2-phenylethanamine

InChI

InChI=1S/C12H12ClN3/c13-12-7-11(15-8-16-12)10(14)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6,14H2

InChI Key

BGALDYWBZQBILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC(=NC=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(6-Chloro-pyrimidin-4-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester: A white suspension of 10A (1.39 g, 4.41 mmol) in phosphorus oxychloride (20.54 mL, 220 mmol) was warmed to 50° C. to give a clear, pale yellow solution. After 3 h, the orange-brown solution was cooled to rt and concentrated in vacuo to give an orange-brown residue. The residue was dissolved in CH2Cl2 and concentrated (2×). The residue was dissolved in CH2Cl2 and sat. NaHCO3 was added. The mixture was stirred vigorously for 10-15 min. The layers were separated and the aqueous layer was extracted with CH2Cl2 (1×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give 0.990 g of 1-(6-chloropyrimidin-4-yl)-2-phenylethanamine as a thick, viscous orange-brown residue. MS 234.0 (M+H)+; 236 (M+2+H)+.
Name
[1-(6-Chloro-pyrimidin-4-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
10A
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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